

2-Chloropyridine-3,4-diamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyridine-3,4-diamine

Cat. No.: B183972

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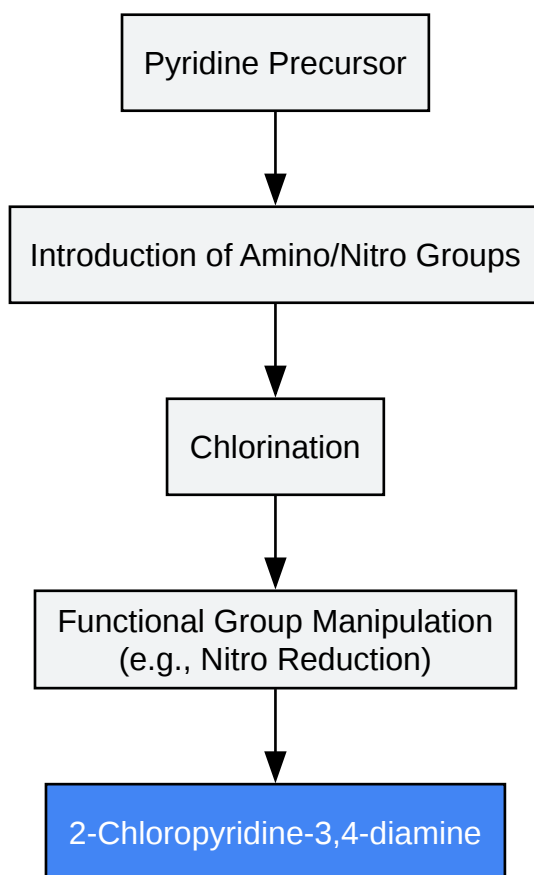
Molecular Identity and Physicochemical Profile

2-Chloropyridine-3,4-diamine is a highly functionalized pyridine derivative. Its structure, featuring vicinal diamines and a chlorine atom, makes it a versatile precursor for a range of complex heterocyclic systems.

Table 1: Chemical Identifiers and Properties[1][2]

Property	Value
IUPAC Name	2-chloropyridine-3,4-diamine
CAS Number	39217-08-8
Molecular Formula	C ₅ H ₆ ClN ₃
Molecular Weight	143.57 g/mol
Appearance	Solid
Melting Point	158-163 °C
InChI	1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
InChIKey	PWOIYBVEDIFBEO-UHFFFAOYSA-N

| SMILES | C1=CN=C(C(=C1N)N)Cl |



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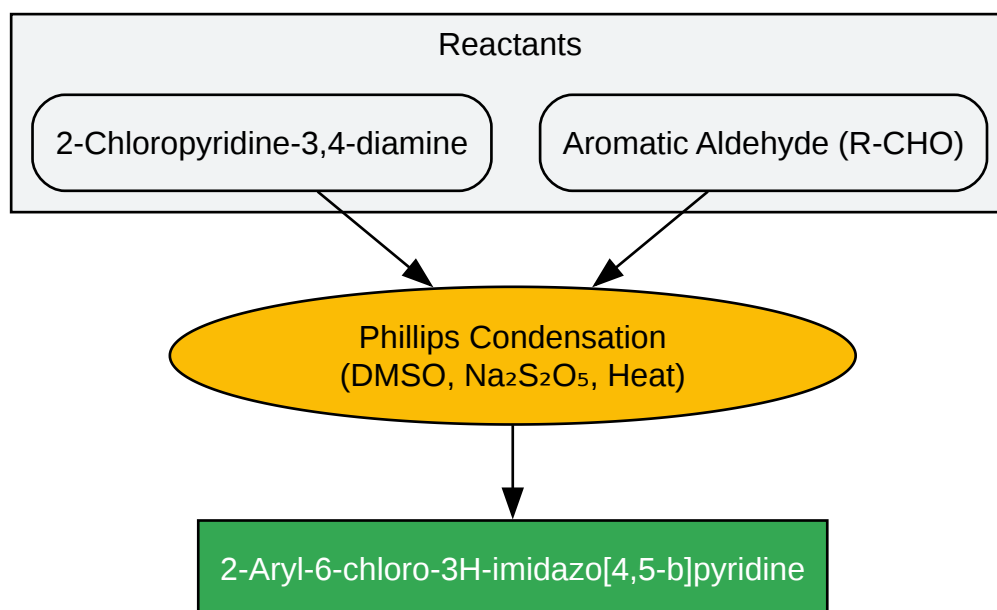
Caption: Generalized synthetic workflow for **2-Chloropyridine-3,4-diamine**.

Application in Heterocyclic Chemistry: The Imidazo[4,5-b]pyridine Scaffold

A primary application of **2-Chloropyridine-3,4-diamine** is as a precursor for the synthesis of imidazo[4,5-b]pyridines. These fused heterocyclic systems are recognized as bioisosteres of purines, a core structure in DNA and numerous cofactors. This structural mimicry allows them to interact with biological targets that recognize purines, leading to a wide range of significant biological activities. [3] The most common method for constructing this scaffold is the Phillips condensation reaction. This involves the condensation of the vicinal diamines with an aromatic aldehyde, followed by an oxidative cyclization to form the fused imidazole ring. [3] This reaction is often mediated by reagents like sodium metabisulfite in a high-boiling solvent such as

DMSO. [3] The versatility of this reaction allows for the introduction of various aryl substituents at the 2-position of the imidazopyridine core, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. [3] The resulting imidazo[4,5-b]pyridine derivatives have demonstrated a wide array of pharmacological properties, including:

- Antiproliferative
- Antiviral
- Antibacterial
- Anti-inflammatory



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Caption: Phillips condensation for imidazo[4,5-b]pyridine synthesis.

Spectral Characterization

While a comprehensive public database of spectra for **2-Chloropyridine-3,4-diamine** is not readily available, its spectral properties can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and broad signals for the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing chloro and ring nitrogen atoms.
- ^{13}C NMR: The carbon NMR would display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the chlorine and nitrogen atoms would show characteristic chemical shifts.
- IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine groups (typically in the $3300\text{--}3500\text{ cm}^{-1}$ region), C=C and C=N stretching vibrations from the aromatic ring, and a C-Cl stretching vibration at a lower wavenumber.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

2-Chloropyridine-3,4-diamine is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Classification [1] | Pictogram(s) | Hazard Statement(s) | | :--- | :--- | |

| H301: Toxic if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |

- Precautionary Statements (Selected): P261, P264, P270, P280, P301+P316, P302+P352, P305+P351+P338. [1]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [4][5] Avoid contact with skin, eyes, and clothing. Do not breathe dust. [4]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [5][6] In case of insufficient ventilation, wear suitable respiratory equipment. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

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